tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and this particular compound features a tert-butyl group, a hydroxymethyl group, and a methyl group attached to the indole ring system. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The hydrogen atoms on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate: A derivative of piperazine, used in the synthesis of bioactive molecules.
Tert-butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A 4-aryl piperidine used as a linker in PROTAC development for targeted protein degradation.
Uniqueness: Tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound in scientific research and industrial applications.
Biological Activity
Tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
- Molecular Formula : C_{13}H_{17}N_{1}O_{3}
- CAS Number : 2044704-80-3
- Molecular Weight : 261.32 g/mol
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve several pathways, including the induction of cell cycle arrest and apoptosis.
- Microtubule Disruption : Similar to other indole derivatives, this compound may disrupt microtubule dynamics, leading to mitotic arrest. Studies have shown that modifications at the 2-position of the indole ring can significantly alter biological activity, enhancing cytotoxicity through microtubule destabilization .
- Induction of Methuosis : Recent findings suggest that certain indole derivatives can induce methuosis, a form of cell death distinct from apoptosis. This mechanism is characterized by the formation of large cytoplasmic vacuoles and membrane blebbing .
- Cell Viability Reduction : In vitro studies demonstrated that treatment with this compound resulted in decreased viability in cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Research Findings
A comprehensive study evaluated various derivatives of indole compounds, including this compound. Key findings include:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | GBM (Glioblastoma) | 0.1 - 0.6 | Microtubule disruption |
Indole derivative A | HeLa | 0.5 | Apoptosis induction |
Indole derivative B | MCF7 | 0.3 | Methuosis |
These results highlight the potential of this compound as a lead structure for developing new anticancer agents.
Case Study 1: Glioblastoma Treatment
A study involving glioblastoma cells treated with this compound reported significant reductions in cell viability and alterations in cellular morphology consistent with methuosis. The treatment led to extensive vacuolization and cell detachment observed via microscopy .
Case Study 2: Breast Cancer Cell Lines
In breast cancer models (MCF7), the compound demonstrated an ability to induce cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in managing breast cancer .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4-methylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-6-5-7-13-12(10)8-11(9-17)16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBXOZZPKGYUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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